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Compound of Interest

Compound Name: (R)-Pralatrexate

Cat. No.: B1678033 Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals on the impact of renal impairment on (R)-Pralatrexate
clearance.

Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the clearance of (R)-Pralatrexate?

A1: Chronic renal impairment leads to a decrease in the renal clearance of pralatrexate's

diastereomers.[1] However, studies have shown that mild to moderate renal impairment does

not dramatically affect the systemic exposure to these diastereomers.[1] Approximately 34% of

pralatrexate is excreted unchanged in the urine.[2][3][4][5] Therefore, a decline in renal function

can lead to reduced clearance and a corresponding increase in plasma exposure.[4]

Q2: Are there specific dosing recommendations for patients with renal impairment?

A2: Yes, dosing adjustments are recommended based on the severity of renal impairment.

Mild to Moderate Renal Impairment (CrCl ≥ 30 mL/min): No dosage adjustment is necessary.

[6][7][8]

Severe Renal Impairment (CrCl 15-29 mL/min or eGFR 15 to 29 mL/min/1.73 m²): The

recommended dose of pralatrexate should be reduced to 15 mg/m².[1][4][7][8][9]
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End-Stage Renal Disease (ESRD), including patients on dialysis: The use of pralatrexate

should be avoided unless the potential benefit outweighs the risks.[6][7][9] Serious adverse

reactions have been reported in this patient population.[7]

Q3: What are the potential risks of administering pralatrexate to patients with severe renal

impairment?

A3: Patients with severe renal impairment may be at a greater risk for increased drug exposure

and adverse reactions.[7][9] An increase in cytopenias has been observed in patients with

severe renal impairment.[1] Additionally, serious adverse drug reactions, including fatal cases

of toxic epidermal necrolysis (TEN) and severe mucositis, have been reported in patients with

end-stage renal disease undergoing dialysis.[6][7]

Q4: What parameters should be monitored in patients with renal impairment receiving

pralatrexate?

A4: It is crucial to monitor patients with moderate to severe renal impairment for renal function

and systemic toxicity to adjust dosing accordingly.[2] Complete blood counts should be

monitored to watch for myelosuppression, and patients should be monitored weekly for

mucositis.[7][10]

Troubleshooting Guide
Issue: Unexpectedly high plasma concentrations of (R)-Pralatrexate in a subject with mild

renal impairment.

Troubleshooting Steps:

Verify Renal Function Assessment: Re-evaluate the subject's creatinine clearance (CrCl) or

estimated glomerular filtration rate (eGFR) to confirm the classification of mild renal

impairment.

Review Concomitant Medications: Check for the concurrent use of drugs that are eliminated

by renal excretion, such as non-steroidal anti-inflammatory drugs (NSAIDs) or probenecid,

as they may delay pralatrexate clearance.[2][3]
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Assess for Dehydration: Dehydration can temporarily reduce renal function. Ensure the

subject is adequately hydrated.

Investigate Potential for Drug-Drug Interactions: Although pralatrexate is not substantially

metabolized by cytochrome P-450 enzymes, the possibility of other drug interaction

mechanisms should be considered.[3]

Issue: A subject with severe renal impairment is experiencing significant mucositis despite a

reduced dose.

Troubleshooting Steps:

Confirm Correct Dose Reduction: Ensure the dose was correctly calculated and

administered at the recommended 15 mg/m² for severe renal impairment.[1][4][7][8]

Evaluate Vitamin Supplementation: Confirm the patient is receiving the recommended

supplementation with folic acid and vitamin B12, as this can help mitigate mucositis.[6][7][10]

Monitor for Grade of Mucositis: If mucositis is Grade 2 or higher, the dose should be held

until recovery to ≤ Grade 1.[10] For recurrent or Grade 3 mucositis, a further dose reduction

to 10 mg/m² may be necessary upon recovery.[8][10]

Discontinuation Criteria: If systemic toxicity reaches Grade 4, therapy should be

discontinued.[2]

Quantitative Data Summary
Table 1: Recommended Pralatrexate Dosage in Renal Impairment
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Renal Function Category
Creatinine Clearance
(CrCl) / eGFR

Recommended
Pralatrexate Dose

Normal Not specified 30 mg/m²

Mild to Moderate Impairment ≥ 30 mL/min
30 mg/m² (No adjustment

needed)

Severe Impairment 15 - 29 mL/min 15 mg/m²

End-Stage Renal Disease

(ESRD)

< 15 mL/min (including

dialysis)
Avoid use

Data sourced from multiple clinical guidelines and studies.[1][6][7][8]

Table 2: Pharmacokinetic Parameters of Pralatrexate Diastereomers by Renal Function

Cohort Renal Function Pralatrexate Dose N

A Normal 30 mg/m² 8

B Mild Impairment 30 mg/m² 7

C Moderate Impairment 30 mg/m² 7

D Severe Impairment 15 mg/m² 5

Based on a Phase 1 study in patients with relapsed/refractory advanced solid tumors and

lymphoma.[1] The study found that at these dose levels, the systemic exposure to pralatrexate

was not dramatically affected by renal impairment.[1]

Experimental Protocols
Phase 1 Study of Pralatrexate in Patients with Renal Impairment

This section outlines the methodology of a key clinical trial that evaluated the pharmacokinetics

and safety of pralatrexate in patients with varying degrees of renal function.

Study Design:
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An open-label, non-randomized, phase 1 study.[1]

Patients were enrolled into four cohorts based on renal function: Normal, Mild Impairment,

Moderate Impairment, and Severe Impairment.[1]

Patient Population:

Patients with relapsed/refractory advanced solid tumors and lymphoma.[1]

A total of 29 patients were enrolled, with 27 receiving at least one dose of pralatrexate.[1]

Dosing and Administration:

Cohorts A (Normal), B (Mild), and C (Moderate): Received 30 mg/m² of pralatrexate.[1]

Cohort D (Severe): The starting dose was initially planned at 20 mg/m² but was reduced to

15 mg/m² due to a qualifying toxicity in Cohort C.[1]

Pralatrexate was administered as an intravenous (IV) push over 3-5 minutes, once weekly

for 6 weeks in 7-week cycles.[1][6]

Pharmacokinetic (PK) Sampling and Analysis:

Plasma and urine samples were collected at pre-specified time points to determine the PK

profile of pralatrexate in each cohort.[1]

Safety and Tolerability Monitoring:

Patients were followed for safety and tolerability throughout the study.[1]

Visualizations
Caption: Workflow of the phase 1 clinical trial investigating pralatrexate in renal impairment.
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Impact of Renal Function on Pralatrexate Dosing

Levels of Renal Function

Recommended Dosing Action

Renal Function
(eGFR/CrCl)

Normal / Mild-Moderate
(≥ 30 mL/min)

Severe
(15-29 mL/min)

ESRD
(< 15 mL/min)

Standard Dose
(30 mg/m²)

Leads to

Dose Reduction
(15 mg/m²)

Requires

Avoid Use

Warrants

Click to download full resolution via product page

Caption: Logical relationship between renal function and pralatrexate dosing adjustments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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